2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,14H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZYVBGZRKKAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798778 | |
| Record name | (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653599-20-3 | |
| Record name | (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of the target compound in a single synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent condensation approach mentioned above can be adapted for larger-scale synthesis, provided that the necessary reagents and reaction conditions are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves acylation reactions with 2-aminopyridines. For instance, a study demonstrated the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids through acylation with maleic or citraconic anhydrides followed by a Michael addition process. The resulting compounds exhibited distinct molecular conformations analyzed via NMR spectral and X-ray data .
Pharmacological Applications
1. Antimicrobial Activity:
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. The ability of these compounds to inhibit bacterial growth makes them potential candidates for developing new antibiotics. The structural features of this compound contribute to its efficacy against various pathogens .
2. CNS Activity:
Compounds in this class have been linked to central nervous system (CNS) effects. For example, the well-known drug zolpidem, which is derived from imidazo[1,2-a]pyridine structures, is widely used for treating sleep disorders. This highlights the potential of this compound in developing sedative or anxiolytic medications .
3. Anti-inflammatory Properties:
Research has shown that certain imidazo derivatives possess anti-inflammatory effects. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act by inhibiting γ-aminobutyric acid receptors, leading to effects such as sedation and anxiolysis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Features:
- Synthesis : Improved methods involve bromination, cyclization, and decarboxylation steps starting from 2-oxopentanedioic acid, avoiding complex purification processes (e.g., high vacuum distillation) .
- Applications : Serves as an intermediate in pharmaceutical synthesis and a reference standard for impurity profiling .
- Physicochemical Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.
Comparison with Structurally Similar Compounds
The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 2 and 6 of the core structure. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water) but reducing membrane permeability compared to lipophilic analogs like the chloro derivative .
- Methyl and Phenyl Groups : Compounds like the Zolpidem intermediate (Table 1, Row 3) exhibit enhanced CNS activity due to increased lipophilicity and steric bulk, enabling blood-brain barrier penetration.
- Halogenation (Fluoro/Chloro) : Fluorine substitution (e.g., Table 1, Row 4) improves metabolic stability and bioavailability, making it valuable in antimicrobial research.
Synthetic Accessibility :
- Hydroxylated and chlorinated derivatives require careful control of reaction conditions (e.g., pH, temperature) to avoid side reactions.
- Methylated analogs (e.g., Table 1, Row 5) are synthesized via EDC/DMAP-mediated coupling, highlighting the versatility of imidazo[1,2-a]pyridine chemistry.
Pharmaceutical Relevance :
Biological Activity
2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS No. 653599-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₁₃H₁₁N₃O₂
- Molecular Weight : 227.25 g/mol
- CAS Number : 653599-20-3
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit γ-aminobutyric acid (GABA) receptors, which can lead to sedative and anxiolytic effects. This interaction is crucial for its potential use in treating anxiety disorders and other related conditions .
Biological Activity and Therapeutic Applications
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
- Antifungal Activity : Similar to antibacterial properties, antifungal activity has been noted in specific derivatives, which could be beneficial in managing fungal infections.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antiviral Properties : Certain studies indicate antiviral activity against specific viruses, highlighting its potential in virology .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:
- The presence of hydroxyl groups enhances binding affinity to target receptors.
- Substituents at different positions on the imidazo ring can either enhance or diminish activity against specific targets such as kinases and GABA receptors .
Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of various imidazo[1,2-a]pyridine derivatives, it was found that certain modifications led to enhanced efficacy against viral replication in vitro. The study highlighted the importance of the hydroxyl group at position 2 for optimal activity against the herpes simplex virus (HSV) .
Case Study 2: Anti-inflammatory Effects
Another research effort evaluated the anti-inflammatory effects of a series of imidazo[1,2-a]pyridine derivatives in a murine model of inflammation. The results demonstrated that specific derivatives significantly reduced pro-inflammatory cytokine levels, indicating their potential as therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds such as Zolpidem and Alpidem shows that while they share structural similarities, this compound possesses unique functional groups that enhance its binding affinity and selectivity towards certain receptors compared to these well-known sedative-hypnotics.
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine core | Sedative-hypnotic | Fast onset action |
| Alpidem | Similar structure | Sedative-hypnotic | Fewer side effects |
| This compound | Hydroxylated derivative | Antibacterial, antiviral, anti-inflammatory | Enhanced receptor binding |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid?
- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-aminopyridine derivatives with hydroxyacetic acid or its equivalents. A common approach utilizes dehydrating agents such as phosphorus oxychloride (POCl₃) to promote cyclization under reflux conditions. Solvents like ethanol or dimethoxyethane are often employed at elevated temperatures (60–80°C) to enhance reaction efficiency . Modifications include substituting chloroacetic acid for hydroxyacetic acid, followed by hydrolysis to introduce the hydroxyl group .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves the imidazo[1,2-a]pyridine core and acetic acid side-chain conformation (e.g., bond angles, torsion angles) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₈N₂O₂: calculated 176.0586, observed 176.0583) .
- IR spectroscopy : Detects functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Anti-inflammatory testing : COX-2 inhibition via ELISA .
- Cytotoxicity controls : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification to remove traces .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) to accelerate cyclization .
- Temperature control : Gradual heating (ramp to 80°C over 30 mins) reduces side-product formation .
- Workup strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purity >95% .
Q. How do structural modifications influence its pharmacological activity?
- Methodological Answer :
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at the pyridine ring enhances antimicrobial activity but may reduce solubility .
- Side-chain variations : Replacing acetic acid with ester derivatives (e.g., ethyl ester) improves membrane permeability but requires hydrolysis in vivo for activation .
- Ring hybridization : Fusing thiazole or pyrimidine rings alters target selectivity (e.g., kinase vs. protease inhibition) .
Q. How can contradictions in reported biological data be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols for cell line origin (e.g., ATCC vs. non-certified sources), incubation time, and serum concentration .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain variability in IC₅₀ values .
- Structural confirmation : Re-examine NMR and HRMS data to rule out impurities or tautomeric forms affecting activity .
Q. What computational approaches predict its pharmacokinetic and target-binding properties?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., EGFR kinase) using AutoDock Vina; validate with MD simulations for binding stability .
- ADMET prediction : Tools like SwissADME estimate LogP (2.1–3.5), PSA (80–100 Ų), and blood-brain barrier permeability .
- QSAR modeling : Correlate substituent electronegativity with antibacterial potency using partial least squares regression .
Safety and Handling
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when weighing powdered compound to avoid inhalation of irritants .
- Spill management : Neutralize with sand or vermiculite; avoid water jets to prevent aerosolization .
- First aid : For eye exposure, irrigate with saline for 15 mins; seek medical evaluation for persistent irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
